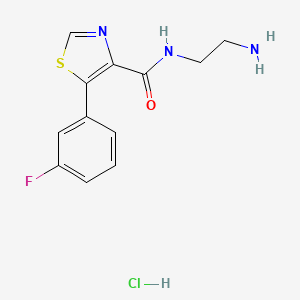

Ro 41-1049 hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de Ro 41-1049 est un inhibiteur réversible et sélectif de la monoamine oxydase-A (MAO-A). Ce composé est connu pour ses sites de liaison à forte affinité dans les préparations membranaires du cortex frontal humain et du placenta

Méthodes De Préparation

La synthèse du chlorhydrate de Ro 41-1049 implique plusieurs étapes :

Matières Premières : La synthèse commence par la préparation du N-(2-aminoéthyl)-5-(3-fluorophényl)-4-thiazolecarboxamide.

Conditions de Réaction : Le composé est synthétisé dans des conditions contrôlées, assurant la formation correcte du cycle thiazole et la fixation du groupe fluorophényle.

Production Industrielle : Les méthodes de production industrielle impliquent l'adaptation à plus grande échelle du processus de synthèse en laboratoire, en garantissant la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Le chlorhydrate de Ro 41-1049 subit diverses réactions chimiques :

Oxydation et Réduction : En tant qu'inhibiteur réversible, il peut participer à des réactions redox, en particulier impliquant l'enzyme monoamine oxydase.

Réactions de Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes aminoéthyle et fluorophényle.

Réactifs et Conditions Communes : Les réactifs typiques comprennent des agents oxydants pour les réactions redox et des nucléophiles pour les réactions de substitution.

Applications De Recherche Scientifique

Le chlorhydrate de Ro 41-1049 a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase-A.

Biologie : Le composé est utilisé pour enquêter sur le rôle de la monoamine oxydase-A dans divers processus biologiques.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles neurologiques, tels que la dépression et la maladie de Parkinson.

5. Mécanisme d'Action

Le chlorhydrate de Ro 41-1049 exerce ses effets en inhibant sélectivement la monoamine oxydase-A. Cette inhibition empêche la dégradation des neurotransmetteurs monoamines, tels que la dopamine et la sérotonine, ce qui conduit à des niveaux accrus de ces neurotransmetteurs dans le cerveau. Les cibles moléculaires comprennent le site actif de la monoamine oxydase-A, où le composé se lie et inhibe son activité .

Mécanisme D'action

Ro 41-1049 hydrochloride exerts its effects by selectively inhibiting monoamine oxidase-A. This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets include the active site of monoamine oxidase-A, where the compound binds and inhibits its activity .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Ro 41-1049 est unique dans sa sélectivité et sa réversibilité en tant qu'inhibiteur de la monoamine oxydase-A. Des composés similaires comprennent :

Ro 16-6491 : Un autre inhibiteur réversible de la monoamine oxydase-B.

Ro 19-6327 : Un inhibiteur réversible de la monoamine oxydase-B structurellement apparenté.

Moclobémide : Un inhibiteur réversible de la monoamine oxydase-A, utilisé cliniquement comme antidépresseur.

Le chlorhydrate de Ro 41-1049 se distingue par sa forte affinité et sa sélectivité pour la monoamine oxydase-A, ce qui en fait un outil précieux dans la recherche neuropharmacologique.

Activité Biologique

Ro 41-1049 hydrochloride, chemically known as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Below, we delve into the biological activity of Ro 41-1049, including binding characteristics, pharmacodynamics, and relevant case studies.

Binding Characteristics

Ro 41-1049 exhibits high affinity for MAO-A, with binding characteristics that have been extensively studied. Key findings include:

- Binding Affinity : The dissociation constant () for Ro 41-1049 in human frontal cortex membranes is approximately 16.5 nM, indicating strong binding affinity . In comparison, the maximum binding capacity () was determined to be around 2.6 pmol/mg of protein in the frontal cortex .

- Reversibility : The binding of Ro 41-1049 is reversible, with a dissociation half-life of about 35 minutes at physiological temperature (37°C) .

- Competition Studies : In competitive binding assays, Ro 41-1049 effectively inhibited the binding of other known MAO-A inhibitors, demonstrating its selective action against MAO-A compared to MAO-B .

Pharmacodynamics

The pharmacological profile of Ro 41-1049 reveals its significant impact on neurotransmitter levels:

- Effects on Neurotransmitters : In vivo studies using microdialysis techniques have shown that administration of Ro 41-1049 significantly increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex (mPFC) of rats. The compound's action was potentiated when combined with lazabemide, a selective MAO-B inhibitor, leading to enhanced antidepressant effects through increased beta-phenylethylamine levels .

- Mechanism of Action : The inhibition mechanism involves the formation of a reversible adduct between Ro 41-1049 and MAO-A. This interaction modifies essential protein domains critical for enzyme activity, thereby inhibiting monoamine degradation .

Case Studies and Research Findings

Several key studies have highlighted the biological activity and therapeutic potential of Ro 41-1049:

- Quantitative Enzyme Radioautography : A study utilized tritiated Ro 41-1049 to map the distribution and density of MAO-A in rat brain sections. Results indicated that Ro 41-1049 binds selectively to MAO-A with a high affinity, confirming its utility as a radioligand for studying MAO distribution in various tissues .

- Chronic Treatment Effects : Chronic administration of Ro 41-1049 did not significantly alter the density of norepinephrine uptake sites in the cerebral cortex, suggesting that while it effectively inhibits MAO-A activity, it does not lead to compensatory changes in receptor density over time .

- Comparative Studies : Comparative analyses with other MAO inhibitors revealed that Ro 41-1049 has a distinct profile concerning its selectivity and potency against MAO-A compared to non-selective inhibitors like clorgyline. This selectivity may offer advantages in minimizing side effects associated with broader MAO inhibition .

Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride |

| Target Enzyme | Monoamine Oxidase A (MAO-A) |

| Binding Affinity () | 16.5 nM |

| Maximum Binding Capacity () | 2.6 pmol/mg protein |

| Reversibility | Yes |

| Dissociation Half-life | ~35 minutes |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSPXUFTKJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127917-66-2 | |

| Record name | RO-41-1049 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-1049 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.